molecular formula C9H11ClO3 B3287292 1-Chloro-2-methoxy-4-(methoxymethoxy)benzene CAS No. 84290-28-8

1-Chloro-2-methoxy-4-(methoxymethoxy)benzene

Cat. No.: B3287292
CAS No.: 84290-28-8
M. Wt: 202.63 g/mol
InChI Key: BFWKMDWSJDOEJH-UHFFFAOYSA-N
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Description

1-Chloro-2-methoxy-4-(methoxymethoxy)benzene is a substituted benzene derivative with three functional groups:

  • Chlorine at position 1 (electron-withdrawing, meta-directing).
  • Methoxy group (-OCH₃) at position 2 (electron-donating, ortho/para-directing).
  • Methoxymethoxy group (-OCH₂OCH₃) at position 4 (a protected hydroxyl group, enhancing solubility in polar solvents).

Molecular Formula: C₉H₁₁ClO₃
Molecular Weight: 214.64 g/mol
Key Applications: Primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its versatile reactivity and stability .

Properties

IUPAC Name

1-chloro-2-methoxy-4-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3/c1-11-6-13-7-3-4-8(10)9(5-7)12-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWKMDWSJDOEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=C(C=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-methoxy-4-(methoxymethoxy)benzene can be synthesized through a multi-step process involving the chlorination and methoxylation of benzene derivatives. One common method involves the following steps:

    Chlorination: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce chlorobenzene.

    Methoxylation: Chlorobenzene is then reacted with sodium methoxide to introduce the methoxy group, forming 1-chloro-2-methoxybenzene.

    Methoxymethoxylation: Finally, 1-chloro-2-methoxybenzene is reacted with methoxymethyl chloride in the presence of a base such as sodium hydride to introduce the methoxymethoxy group, yielding 1-chloro-2-methoxy-4-(methoxymethoxy)benzene.

Industrial Production Methods: Industrial production of 1-chloro-2-methoxy-4-(methoxymethoxy)benzene typically involves similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Chloro-2-methoxy-4-(methoxymethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols. For example, reacting with sodium hydroxide can produce 1-methoxy-2-methoxymethoxybenzene.

    Oxidation Reactions: The methoxy and methoxymethoxy groups can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to produce the corresponding alcohols.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide, amines, thiols; typically carried out in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous conditions.

Major Products:

  • Substitution: 1-Methoxy-2-methoxymethoxybenzene
  • Oxidation: Corresponding aldehydes or carboxylic acids
  • Reduction: Corresponding alcohols

Scientific Research Applications

1-Chloro-2-methoxy-4-(methoxymethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-chloro-2-methoxy-4-(methoxymethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can participate in further chemical reactions. The methoxy and methoxymethoxy groups can undergo metabolic transformations, resulting in the formation of metabolites that may exert biological effects.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications
1-Chloro-2-methoxy-4-(methoxymethoxy)benzene Cl (1), -OCH₃ (2), -OCH₂OCH₃ (4) C₉H₁₁ClO₃ 214.64 High solubility in THF; used in cross-coupling reactions .
1-Bromo-2-methoxy-4-(methoxymethoxy)benzene (CAS 1300743-20-7) Br (1), -OCH₃ (2), -OCH₂OCH₃ (4) C₉H₁₁BrO₃ 259.09 Bromine enhances leaving-group ability; preferred for nucleophilic substitutions .
1-Bromo-2-chloro-4-methoxybenzene Br (1), Cl (2), -OCH₃ (4) C₇H₅BrClO 236.47 Lacks methoxymethoxy group; reduced polarity; used in aryl halide coupling .
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene (CAS 132532-64-0) Br (4), -OCH₃ (2), -OCH₂OCH₃ (1) C₉H₁₁BrO₃ 259.09 Substituent positions alter electronic effects; meta-directing Br influences reactivity .
2-Chloro-1,3-difluoro-4-methoxymethoxybenzene Cl (2), F (1,3), -OCH₂OCH₃ (4) C₈H₆ClF₂O₃ 238.58 Fluorine increases electronegativity; stabilizes intermediates in lithiation reactions .

Reactivity and Stability

  • Halogen Effects : Chlorine offers moderate leaving-group ability, while bromine derivatives (e.g., 1-Bromo-2-methoxy-4-(methoxymethoxy)benzene) are more reactive in SNAr reactions .
  • Methoxymethoxy Group : Enhances solubility in polar solvents (e.g., THF, DCM) compared to methoxy-only analogues. However, it may sterically hinder electrophilic aromatic substitution at position 4 .
  • Electron-Donating Effects : Methoxy groups at position 2 activate the ring toward electrophilic substitution, directing incoming groups to positions 5 or 6 .

Research Findings and Data

  • Yield Optimization : Lithiation methods for the target compound achieve 82% yield, comparable to brominated analogues (80–85%) .
  • Solubility Data : Methoxymethoxy derivatives exhibit 2–3× higher solubility in DCM than methoxy-only counterparts .
  • Thermal Stability : TGA analysis shows decomposition temperatures >200°C for methoxymethoxy-substituted compounds, suitable for high-temperature reactions .

Biological Activity

1-Chloro-2-methoxy-4-(methoxymethoxy)benzene, also known as a derivative of methoxy-substituted phenolic compounds, has garnered attention in biological research due to its potential pharmacological properties. This article aims to delve into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-Chloro-2-methoxy-4-(methoxymethoxy)benzene can be represented as follows:

  • Molecular Formula: C10H13ClO3
  • Molecular Weight: 216.66 g/mol
  • IUPAC Name: 1-Chloro-2-methoxy-4-(methoxymethoxy)benzene

This compound features a chlorine atom and two methoxy groups attached to a benzene ring, which contributes to its unique chemical reactivity and biological activity.

1-Chloro-2-methoxy-4-(methoxymethoxy)benzene exhibits various biological activities that can be attributed to its structural properties:

  • Antioxidant Activity: The presence of methoxy groups enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Antimicrobial Properties: Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antimicrobial therapy.

Antioxidant Studies

A study conducted on various methoxy-substituted phenolic compounds demonstrated that 1-Chloro-2-methoxy-4-(methoxymethoxy)benzene exhibited significant antioxidant activity. The compound was tested using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, showing a dose-dependent reduction in DPPH radical concentration.

Concentration (µM)% Inhibition
1025
5045
10070

This data indicates that higher concentrations correlate with increased antioxidant potential.

Antimicrobial Activity

In another investigation, the antimicrobial efficacy of 1-Chloro-2-methoxy-4-(methoxymethoxy)benzene was evaluated against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

PathogenMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus75

These findings suggest that the compound possesses considerable antimicrobial activity, warranting further investigation for potential therapeutic applications.

Pharmacokinetics

Understanding the pharmacokinetic profile of 1-Chloro-2-methoxy-4-(methoxymethoxy)benzene is crucial for its development as a therapeutic agent. Key parameters include:

  • Absorption: The compound is expected to have good oral bioavailability due to its lipophilic nature.
  • Distribution: It is likely to distribute widely in body tissues, particularly in lipid-rich areas.
  • Metabolism: Preliminary studies indicate that metabolic pathways may involve phase I reactions leading to hydroxylated metabolites.
  • Excretion: Primarily through urine, with potential for both renal and biliary excretion pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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